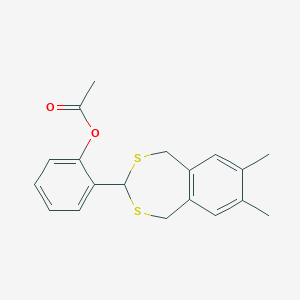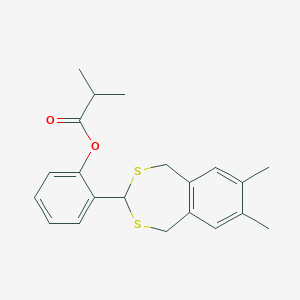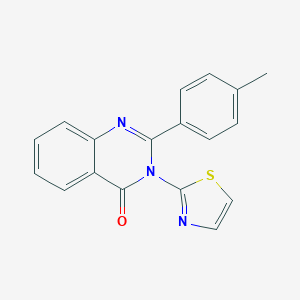
3,4-dimethyl-N-(pentan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(pentan-3-yl)benzamide is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of aniline and is characterized by its aromatic structure with specific substituents that confer unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pentan-3-yl)benzamide typically involves the alkylation of 3,4-dimethylaniline with 1-bromo-1-ethylpropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 80-100°C and using an appropriate solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound often involves continuous flow nitration processes. This method allows for the efficient and scalable production of the compound by controlling the reaction parameters such as temperature, flow rate, and concentration of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethyl-N-(pentan-3-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(pentan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits cell division in target plants by disrupting microtubule formation. This leads to the inhibition of root and shoot growth, ultimately causing the death of the plant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pendimethalin: A well-known herbicide with a similar structure but with additional nitro groups.
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline: Another herbicidal compound with similar applications
Uniqueness
3,4-dimethyl-N-(pentan-3-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32g/mol |
IUPAC-Name |
3,4-dimethyl-N-pentan-3-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-5-13(6-2)15-14(16)12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
VXTCBWIUYUJLCY-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C |
Kanonische SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,6-triethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378837.png)
![6-Ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine](/img/structure/B378838.png)
![N,N-diethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378839.png)

![5-(4-bromophenyl)-N,N-diethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378841.png)



![2-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B378847.png)
![2-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B378849.png)
![1-[4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)phenyl]ethanone](/img/structure/B378853.png)
![1-{4-[2-Hydroxy-3-(mesityloxy)propyl]-1-piperazinyl}-3-(mesityloxy)-2-propanol](/img/structure/B378854.png)


